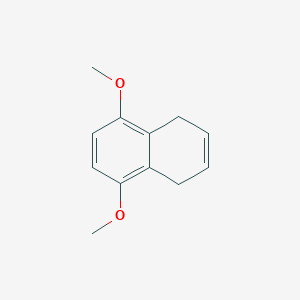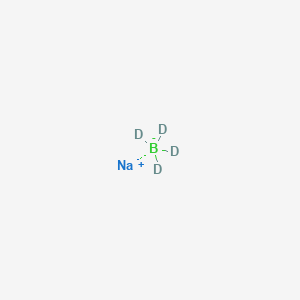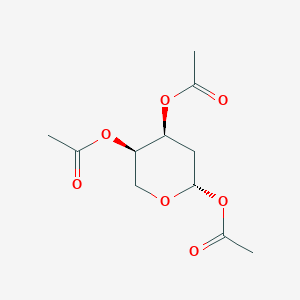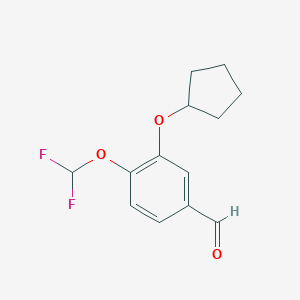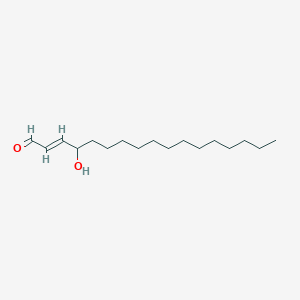
4-Hydroxy-2-heptadecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-heptadecenal (4-HHE) is a bioactive lipid that belongs to the family of aldehydes. It is produced by the oxidation of linoleic acid, an essential fatty acid found in various plant and animal sources. 4-HHE has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-heptadecenal is not fully understood. However, it is believed to act through various pathways, including the modulation of signaling pathways, gene expression, and protein function. 4-Hydroxy-2-heptadecenal has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and peroxisome proliferator-activated receptor (PPAR). It has also been found to regulate the expression of various genes involved in inflammation, cell growth, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxy-2-heptadecenal has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). 4-Hydroxy-2-heptadecenal has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, it has been shown to have anti-oxidant properties and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Hydroxy-2-heptadecenal in lab experiments is its bioactivity and specificity. 4-Hydroxy-2-heptadecenal has been shown to have specific effects on various cellular processes, making it a valuable tool for studying these processes. Additionally, 4-Hydroxy-2-heptadecenal is relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using 4-Hydroxy-2-heptadecenal in lab experiments is its potential toxicity. High concentrations of 4-Hydroxy-2-heptadecenal have been found to be toxic to cells, and caution should be taken when using it in experiments.
Direcciones Futuras
There are several future directions for the study of 4-Hydroxy-2-heptadecenal. One area of research is the development of new drugs and therapies based on the properties of 4-Hydroxy-2-heptadecenal. Another area of research is the identification of new targets and pathways that are regulated by 4-Hydroxy-2-heptadecenal. Additionally, the role of 4-Hydroxy-2-heptadecenal in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases, needs to be further explored. Finally, the potential toxicity of 4-Hydroxy-2-heptadecenal needs to be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Conclusion
In conclusion, 4-Hydroxy-2-heptadecenal is a bioactive lipid that has gained significant attention in recent years due to its potential applications in scientific research. It has anti-inflammatory, anti-oxidant, and anti-tumor properties and plays a role in the regulation of cell growth, differentiation, and apoptosis. 4-Hydroxy-2-heptadecenal has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 4-Hydroxy-2-heptadecenal is a promising candidate for the development of new drugs and therapies for various diseases.
Métodos De Síntesis
4-Hydroxy-2-heptadecenal can be synthesized through the oxidation of linoleic acid using various methods, including enzymatic and chemical reactions. One of the most commonly used methods is the enzymatic oxidation of linoleic acid by soybean lipoxygenase. This method yields high purity and high yield of 4-Hydroxy-2-heptadecenal. Chemical synthesis methods have also been developed, including the oxidation of linoleic acid with potassium permanganate or sodium hypochlorite.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-heptadecenal has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. 4-Hydroxy-2-heptadecenal has also been found to play a role in the regulation of cell growth, differentiation, and apoptosis. These properties make 4-Hydroxy-2-heptadecenal a promising candidate for the development of new drugs and therapies for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Propiedades
Número CAS |
142449-99-8 |
|---|---|
Nombre del producto |
4-Hydroxy-2-heptadecenal |
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
(E)-4-hydroxyheptadec-2-enal |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18/h13,15-17,19H,2-12,14H2,1H3/b15-13+ |
Clave InChI |
MYCKOWZVADEZNE-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(/C=C/C=O)O |
SMILES |
CCCCCCCCCCCCCC(C=CC=O)O |
SMILES canónico |
CCCCCCCCCCCCCC(C=CC=O)O |
Sinónimos |
4-Hydroxy-2-heptadecenal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



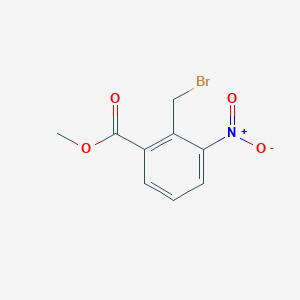
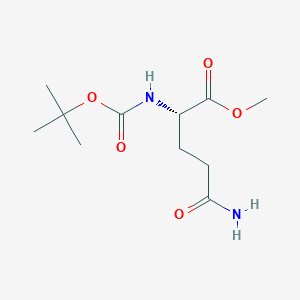
![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)
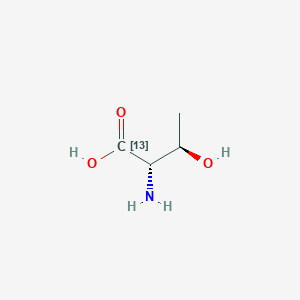
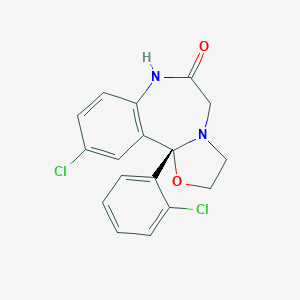
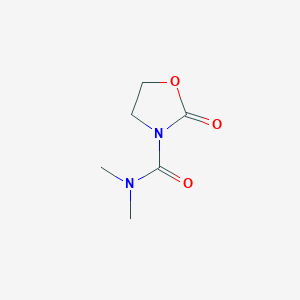
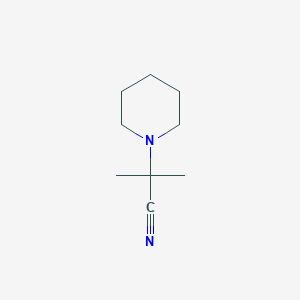


![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)
